molecular formula C23H25NO5 B11415120 N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide

Cat. No.: B11415120
M. Wt: 395.4 g/mol
InChI Key: KQRKSCFOBCANDR-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is a complex organic compound that features a furan ring, a trimethoxybenzamide core, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable methylating agent under controlled conditions.

    Synthesis of the Trimethoxybenzamide Core: This involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Coupling of Intermediates: The final step involves coupling the furan-2-ylmethyl intermediate with the trimethoxybenzamide core in the presence of a suitable catalyst and under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of nitro groups may yield corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The furan ring and trimethoxybenzamide core are believed to interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects. Detailed studies on its binding affinity and interaction with cellular pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to its combination of a furan ring, a trimethoxybenzamide core, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C23H25NO5/c1-16-7-9-17(10-8-16)14-24(15-19-6-5-11-29-19)23(25)18-12-20(26-2)22(28-4)21(13-18)27-3/h5-13H,14-15H2,1-4H3

InChI Key

KQRKSCFOBCANDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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